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molecular formula C18H14O7 B2488419 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate CAS No. 4877-80-9; 865836-87-9

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Cat. No. B2488419
M. Wt: 342.303
InChI Key: RRFZCJGLIHVKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178731B2

Procedure details

A type B crystal of 2,3,6,7,10,11-hexahydroxytriphenylene monohydrate was synthesized according to the process described in Synthesis, 477, 1994 and JP-A-8-119894. Namely, 1,2-dimethoxybenzene (31.78 g, 0.23 moles) and anhydrous ferric chloride (120 g, 0.74 moles) were dissolved in 70% sulfuric acid, and the solution was reacted at 25° C. for 24 hours with stirring. After completion of the reaction, the solution was poured into ice water (500 g), and the precipitated crystal was collected by filtration. After the resultant crystal was washed with water (1 L), and then dried to give pale purple colored 2,3,6,7,10,11-hexamethoxytriphenylene (28.2 g, theoretical yield from 1,2-dimethoxybenzene: 90.1%) (the method of Synthesis, 477, 1994).
Quantity
31.78 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10]>S(=O)(=O)(O)O>[OH2:2].[OH:9][C:4]1[C:3]([OH:2])=[CH:8][C:7]2[C:6]3[C:5](=[CH:4][C:3]([OH:2])=[C:8]([OH:2])[CH:7]=3)[C:6]3[C:7](=[CH:8][C:3]([OH:2])=[C:4]([OH:9])[CH:5]=3)[C:6]=2[CH:5]=1.[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31.78 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
ferric chloride
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Synthesis, 477, 1994 and JP-A-8-119894
CUSTOM
Type
CUSTOM
Details
the solution was reacted at 25° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
WASH
Type
WASH
Details
After the resultant crystal was washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Name
Type
product
Smiles
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 240.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08178731B2

Procedure details

A type B crystal of 2,3,6,7,10,11-hexahydroxytriphenylene monohydrate was synthesized according to the process described in Synthesis, 477, 1994 and JP-A-8-119894. Namely, 1,2-dimethoxybenzene (31.78 g, 0.23 moles) and anhydrous ferric chloride (120 g, 0.74 moles) were dissolved in 70% sulfuric acid, and the solution was reacted at 25° C. for 24 hours with stirring. After completion of the reaction, the solution was poured into ice water (500 g), and the precipitated crystal was collected by filtration. After the resultant crystal was washed with water (1 L), and then dried to give pale purple colored 2,3,6,7,10,11-hexamethoxytriphenylene (28.2 g, theoretical yield from 1,2-dimethoxybenzene: 90.1%) (the method of Synthesis, 477, 1994).
Quantity
31.78 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10]>S(=O)(=O)(O)O>[OH2:2].[OH:9][C:4]1[C:3]([OH:2])=[CH:8][C:7]2[C:6]3[C:5](=[CH:4][C:3]([OH:2])=[C:8]([OH:2])[CH:7]=3)[C:6]3[C:7](=[CH:8][C:3]([OH:2])=[C:4]([OH:9])[CH:5]=3)[C:6]=2[CH:5]=1.[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31.78 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
ferric chloride
Quantity
120 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Synthesis, 477, 1994 and JP-A-8-119894
CUSTOM
Type
CUSTOM
Details
the solution was reacted at 25° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was collected by filtration
WASH
Type
WASH
Details
After the resultant crystal was washed with water (1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Name
Type
product
Smiles
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 240.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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